6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(chloromethyl)-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVIXRACLBRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of chromenones characterized by a fused benzopyrone structure, which is known for its potential therapeutic applications. The presence of both hydroxyl and chloromethyl groups enhances its reactivity and biological interactions.
Chemical Structure and Synthesis
The compound features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. The synthesis typically involves chloromethylation of 6-hydroxy-2H-chromen-2-one using methods such as the Blanc reaction, which employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Antioxidant Properties
Research indicates that 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to interact with reactive oxygen species (ROS) makes it a potential candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , making it effective against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory activity of 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one. For instance, in carrageenan-induced paw edema models, this compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac . The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Potential
The anticancer properties of coumarin derivatives, including 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .
The biological activity of 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is largely attributed to its structural features:
- Hydroxyl Group : This group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and specificity.
- Chloromethyl Group : This moiety may undergo metabolic activation, leading to reactive intermediates that interact with cellular components, influencing various biological pathways.
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is C11H9ClO3, with a molecular weight of 224.64 g/mol. Its structure features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. These functional groups contribute to its reactivity and biological interactions, making it suitable for various applications.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with reactive oxygen species (ROS) positions it as a potential therapeutic agent in oxidative stress management.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory activity of this compound. For example, in carrageenan-induced paw edema models, it exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Anticancer Potential
The anticancer properties of coumarin derivatives, including this compound, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituent effects are summarized below:
Key Findings from Comparative Studies
Chloromethyl vs. Bromomethyl Groups :
- The chloromethyl group in the target compound offers greater synthetic versatility compared to bromomethyl analogs (e.g., 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one ). Chlorine’s smaller atomic radius reduces steric hindrance, facilitating nucleophilic substitutions .
Hydroxy and Methoxy Substituents :
- Hydroxy groups at positions 6 or 7 (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one ) enhance hydrogen-bonding interactions with biological targets, improving binding affinity . Methoxy groups (e.g., 6-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one ) increase lipophilicity and metabolic resistance .
Chlorine as a Bioisostere :
- Chlorine substitution at position 6 (e.g., 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one ) mimics hydrogen in bioactivity while improving pharmacokinetic stability .
Hybrid Molecules :
- The chloromethyl group in 4-(chloromethyl)-7-methoxy-2H-chromen-2-one has been utilized to synthesize coumarin-Schiff base hybrids with acetylcholinesterase inhibitory activity, demonstrating the functional importance of this substituent .
Q & A
Q. What are the established synthetic routes for 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves condensation reactions using substituted phenols and malonic acid derivatives. For example, phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) can facilitate cyclization under reflux conditions . Key parameters include:
- Temperature: 80–100°C for 6–12 hours.
- Catalyst: ZnCl₂ (5–10 mol%) enhances regioselectivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields ~60–75% purity.
| Reagent | Role | Optimal Conditions | Yield (%) |
|---|---|---|---|
| POCl₃ | Cyclizing agent | Reflux, anhydrous | 65–70 |
| ZnCl₂ | Lewis acid catalyst | 5 mol%, 90°C | 70–75 |
| Malonic acid | Carbonyl source | Stoichiometric, 8 hours | 60–65 |
Variations in solvent (e.g., DMF vs. toluene) and substituent positioning may alter product stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR:
-
Hydroxy proton: Broad singlet at δ 10.2–10.8 ppm (exchangeable with D₂O).
-
Chloromethyl group: δ 4.3–4.6 ppm (CH₂Cl) and δ 40–45 ppm (¹³C).
- IR: Stretching vibrations at 1720 cm⁻¹ (lactone C=O) and 3200–3400 cm⁻¹ (OH).
- UV-Vis: Strong absorbance at 280–320 nm (π→π* transitions in coumarin core) .
Discrepancies in peak splitting (e.g., aromatic protons) may indicate rotational isomerism or impurities .
Q. How can researchers assess the purity of this compound prior to biological testing?
Methodological Answer:
- HPLC: Use a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min). Purity >95% is ideal.
- Melting Point: Sharp range (e.g., 180–182°C) confirms crystallinity.
- Elemental Analysis: Match calculated vs. observed C, H, Cl, O percentages (e.g., C₁₀H₇ClO₃: C 57.02%, H 3.35%, Cl 16.82%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the chloromethyl group’s spatial orientation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement: Apply anisotropic displacement parameters for non-H atoms.
- Key Metrics:
-
R-factor < 0.05 (e.g., R₁ = 0.048 in ).
-
Data-to-parameter ratio > 15:1 to avoid overfitting .
Parameter Value Significance R₁ 0.048 Agreement with observed data wR₂ 0.136 Weighted residuals C–C bond distance 1.36–1.40 Å Confirms aromaticity Disorder in the chloromethyl group may require PART instructions in SHELXL .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity in coumarin derivatives?
Methodological Answer:
- Rational Design: Replace the chloromethyl group with Br or F to study electronic effects on enzyme inhibition (e.g., cytochrome P450).
- Assays:
Q. How can researchers resolve contradictions in reported biological data caused by synthetic impurities?
Methodological Answer:
- Step 1: Validate synthetic protocols via 2D NMR (COSY, HSQC) to confirm regiochemistry.
- Step 2: Use LC-MS to detect byproducts (e.g., dechlorinated analogs).
- Step 3: Compare crystallographic data (CCDC entries) to rule out polymorphic interference .
- Case Study: A 5% impurity in chloromethyl positioning reduced reported IC₅₀ values by 2-fold in kinase assays .
Q. What computational tools predict intermolecular interactions in crystal packing for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
